2-[1-(Azidomethyl)cyclopropyl]acetonitrile
Overview
Description
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: The initial step involves the bromination of cyclopropylmethanol to form cyclopropylmethyl bromide.
Azidation: The cyclopropylmethyl bromide is then treated with sodium azide to introduce the azido group, resulting in the formation of cyclopropylmethyl azide.
Nitrile Introduction: Finally, the azidomethylcyclopropane is reacted with cyanogen bromide to introduce the nitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Azidomethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopropylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-[1-(Azidomethyl)cyclopropyl]acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile involves its ability to undergo various chemical transformations. The azido group is particularly reactive, allowing the compound to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The cyclopropyl ring imparts stability and rigidity to the molecule, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile
- rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other cyclopropylacetonitrile derivatives that may lack such functional groups .
Properties
IUPAC Name |
2-[1-(azidomethyl)cyclopropyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPBUNDUKVJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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